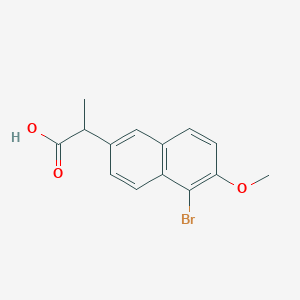![molecular formula C20H34O5 B139449 (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid CAS No. 152561-64-3](/img/structure/B139449.png)
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid, commonly known as prostaglandin E2 (PGE2), is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. PGE2 is a member of the prostaglandin family, which is synthesized from arachidonic acid by the action of cyclooxygenases (COXs) and subsequent prostaglandin synthases. PGE2 is involved in numerous physiological processes such as inflammation, pain, fever, and regulation of blood pressure, as well as pathological processes such as cancer and cardiovascular diseases.
作用机制
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The binding of this compound to its receptors activates intracellular signaling pathways, leading to various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects. It is a potent vasodilator, meaning it relaxes blood vessels, which can lower blood pressure. This compound also plays a role in fever by acting on the hypothalamus to increase body temperature. In addition, this compound is involved in pain and inflammation by sensitizing nociceptors and promoting the release of inflammatory mediators such as cytokines and chemokines.
实验室实验的优点和局限性
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is widely used in laboratory experiments to study its biological effects and signaling pathways. One advantage of using this compound is its potency, which allows for the study of low concentrations of the molecule. However, this compound is also known to have a short half-life, which can limit its effectiveness in some experiments. In addition, this compound can be prone to degradation and oxidation, which can affect its biological activity.
未来方向
There are numerous future directions for the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid. One area of interest is the role of this compound in cancer progression and metastasis. Researchers are investigating the use of this compound inhibitors as a potential therapeutic strategy for cancer treatment. Another area of interest is the development of more potent and selective this compound receptor agonists and antagonists for use in laboratory experiments and clinical applications. Additionally, the study of this compound signaling pathways and their interactions with other signaling pathways could lead to a better understanding of the molecule's biological effects and potential therapeutic applications.
合成方法
The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then converted into various prostaglandins including this compound by the action of specific prostaglandin synthases. The synthesis of this compound can be achieved by chemical synthesis, enzymatic synthesis, or isolation from natural sources.
科学研究应用
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been extensively studied for its role in various physiological and pathological processes. It has been shown to play a crucial role in inflammation, pain, fever, and regulation of blood pressure. This compound also plays a critical role in cancer progression by promoting tumor growth, angiogenesis, and immune evasion. In addition, this compound has been implicated in cardiovascular diseases such as hypertension and atherosclerosis.
属性
CAS 编号 |
152561-64-3 |
|---|---|
分子式 |
C20H34O5 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI 键 |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
手性 SMILES |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
规范 SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
同义词 |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




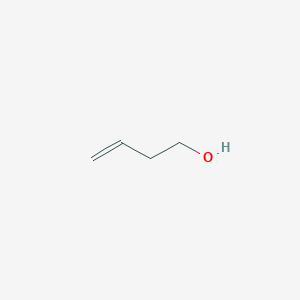
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
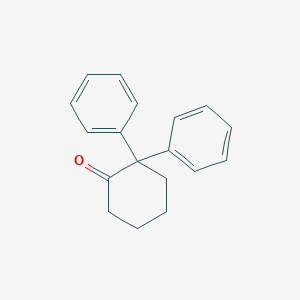
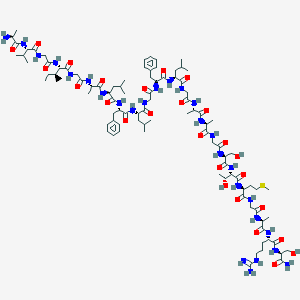
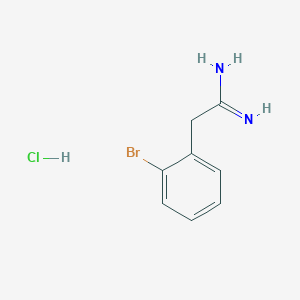
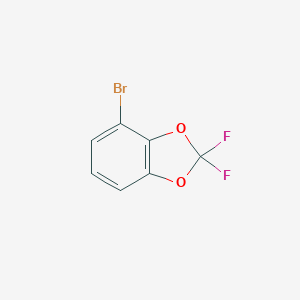
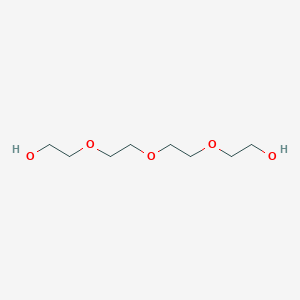

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
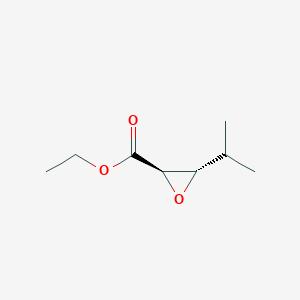
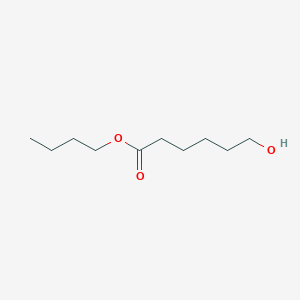
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
